molecular formula C15H22N4O2S B253822 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide

Numéro de catalogue B253822
Poids moléculaire: 322.4 g/mol
Clé InChI: DBAAQJOJADCBJY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been investigated in detail.

Mécanisme D'action

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been shown to stabilize the tumor suppressor protein p53, which is mutated in more than 50% of all human cancers. Stabilization of p53 leads to increased transcription of downstream target genes, resulting in cell cycle arrest, apoptosis, and senescence. This compound has also been shown to inhibit the activity of the oncogenic protein MDM2, which promotes the degradation of p53. Inhibition of MDM2 leads to increased levels of p53 and increased transcription of downstream target genes.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been investigated for its potential use in treating neurodegenerative diseases. This compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide is its specificity for stabilizing p53 and inhibiting MDM2. This specificity reduces the potential for off-target effects and toxicity. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis method for this compound is complex and yields are relatively low, which can limit its availability for research purposes.

Orientations Futures

There are several future directions for research on 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide. One direction is to investigate the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the potential use of this compound in combination with immunotherapy, which has shown promising results in cancer treatment. In addition, further research is needed to investigate the potential use of this compound in treating neurodegenerative diseases. Finally, research is needed to develop more efficient synthesis methods for this compound, which can increase its availability for research purposes.

Méthodes De Synthèse

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide can be synthesized using a multistep process starting from 5-cyano-6-ethyl-4-hydroxy-2-pyrimidine sulfide. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then treated with propylamine and acetic anhydride to obtain the desired product, this compound. The overall yield of this synthesis method is around 30%.

Applications De Recherche Scientifique

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propriétés

Formule moléculaire

C15H22N4O2S

Poids moléculaire

322.4 g/mol

Nom IUPAC

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide

InChI

InChI=1S/C15H22N4O2S/c1-4-7-19(8-5-2)13(20)10-22-15-17-12(6-3)11(9-16)14(21)18-15/h4-8,10H2,1-3H3,(H,17,18,21)

Clé InChI

DBAAQJOJADCBJY-UHFFFAOYSA-N

SMILES isomérique

CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)CC)C#N

SMILES

CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)CC)C#N

SMILES canonique

CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)CC)C#N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.